ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11BrN2O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 1,5-dimethylpyrazole-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, including potential drugs for various diseases.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,5-dimethylpyrazole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1,5-dimethylpyrazole: Lacks the ester group, affecting its solubility and chemical properties.
Ethyl 4-chloro-1,5-dimethylpyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGRIWEGHGXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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